N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING modulator-7 is a compound that modulates the activity of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING modulator-7 involves several steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include phosphoramidites, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of STING modulator-7 involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, solvent, and reaction time. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
STING modulator-7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a carbonyl compound, while reduction of a carbonyl group may yield an alcohol .
Scientific Research Applications
STING modulator-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in various chemical reactions.
Biology: Employed to investigate the role of the STING pathway in innate immunity and its interactions with other cellular pathways.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, antiviral treatments, and autoimmune diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STING pathway.
Mechanism of Action
STING modulator-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that facilitates the phosphorylation of the transcription factor IRF3. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response. The activation of the STING pathway also involves the recruitment of TANK-binding kinase 1 (TBK1) and the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist that activates the STING pathway by binding to the STING protein.
DMXAA: A synthetic STING agonist that has shown promise in preclinical studies for cancer immunotherapy.
Uniqueness of STING Modulator-7
STING modulator-7 is unique due to its enhanced stability and potency compared to other STING agonists. Its chemical structure allows for better binding affinity to the STING protein, resulting in a more robust activation of the STING pathway. Additionally, STING modulator-7 has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C23H18ClFN2O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C23H18ClFN2O2S/c24-18-7-4-8-19(25)17(18)13-27-20-11-16(9-10-21(20)30-14-22(27)28)23(29)26-12-15-5-2-1-3-6-15/h1-11H,12-14H2,(H,26,29) |
InChI Key |
VJXUTYSJHGFAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.